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Compound of Interest

Compound Name: 3,5-Di-tert-butylcatechol

Cat. No.: B085793 Get Quote

This guide provides an in-depth overview of the spectral data for 3,5-di-tert-butylcatechol, a
vital intermediate in various chemical syntheses and a common substrate in oxidation studies.

The nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis)

spectroscopic data are presented, along with detailed experimental protocols for their

acquisition. This document is intended for researchers, scientists, and professionals in the field

of drug development and chemical analysis.

Data Presentation
The following tables summarize the key spectral data for 3,5-di-tert-butylcatechol.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectral Data
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~6.8 d 1H Ar-H

~6.7 d 1H Ar-H

~5.0 br s 2H -OH

1.4 s 9H tert-butyl

1.2 s 9H tert-butyl

Note: The chemical shifts of the hydroxyl (-OH) protons are variable and depend on the solvent

and concentration. The aromatic protons (Ar-H) may appear as doublets due to coupling.

¹³C NMR Spectral Data[1]

Chemical Shift (ppm) Assignment

~142 C-OH

~140 C-OH

~138 C-tert-butyl

~136 C-tert-butyl

~112 Ar-CH

~110 Ar-CH

~35 C(CH₃)₃

~34 C(CH₃)₃

~32 C(CH₃)₃

~30 C(CH₃)₃

Note: The assignments are approximate and based on typical chemical shifts for similar

structures.[2][3]
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Infrared (IR) Spectroscopy[5]
Wavenumber (cm⁻¹) Intensity Assignment

~3500 Strong, Broad O-H stretch (hydroxyl groups)

~2960 Strong
C-H stretch (aliphatic, tert-

butyl)

~1600 Medium C=C stretch (aromatic ring)

~1480 Medium C-H bend (aliphatic, tert-butyl)

~1250 Strong C-O stretch (phenol)

Ultraviolet-Visible (UV-Vis) Spectroscopy
3,5-Di-tert-butylcatechol does not exhibit strong absorption in the visible range. However, its

oxidation product, 3,5-di-tert-butyl-o-benzoquinone, has a characteristic absorption maximum in

the visible spectrum, which is often used to monitor its formation in chemical and enzymatic

reactions.[4][5][6]

Compound Solvent λmax (nm)
Molar Absorptivity
(ε) (M⁻¹cm⁻¹)

3,5-Di-tert-butyl-o-

benzoquinone
Methanol ~400 ~1670 ± 32

Experimental Protocols
Detailed methodologies for the acquisition of the presented spectral data are outlined below.

NMR Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 3,5-di-tert-butylcatechol.[7]

Dissolve the sample in approximately 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d,

CDCl₃, or dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial.[7][8]
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Transfer the solution into a standard 5 mm NMR tube, ensuring the filling height is

appropriate for the spectrometer being used.[7]

¹H NMR Acquisition:

The spectrometer is typically operated at a frequency of 300 MHz or higher.[9]

A standard one-pulse experiment is used to acquire the ¹H spectrum.

The chemical shifts are referenced to the residual solvent peak or an internal standard like

tetramethylsilane (TMS).[8]

¹³C NMR Acquisition:

The spectrometer is operated at a frequency corresponding to the ¹H frequency (e.g., 75

MHz for a 300 MHz ¹H instrument).[9]

A proton-decoupled experiment is typically performed to simplify the spectrum to single lines

for each unique carbon atom.

Chemical shifts are referenced to the deuterated solvent signal or TMS.[2]

IR Spectroscopy (KBr Pellet Method)
Thoroughly grind approximately 1-2 mg of 3,5-di-tert-butylcatechol with about 200-300 mg

of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle until a

fine, homogeneous powder is obtained.[10][11]

Transfer a portion of the mixture into a pellet-forming die.[12]

Apply pressure (typically 8-10 tons) using a hydraulic press to form a thin, transparent pellet.

[10][12]

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR

spectrometer.

Record the spectrum, typically in the range of 4000-400 cm⁻¹.[13]
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UV-Vis Spectroscopy
Prepare a stock solution of 3,5-di-tert-butylcatechol in a suitable UV-transparent solvent,

such as methanol or ethanol.

Create a series of dilutions from the stock solution to obtain samples of varying known

concentrations.[14]

Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20

minutes for stabilization.[15][16]

Fill a cuvette with the pure solvent to be used as a blank and record a baseline spectrum.[15]

Rinse the cuvette with the sample solution before filling it with the sample.

Place the sample cuvette in the spectrophotometer and record the absorbance spectrum

over the desired wavelength range (e.g., 200-800 nm).[16]

The wavelength of maximum absorbance (λmax) is determined from the resulting spectrum.

[15]

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Sample Preparation

Data Acquisition

Data Analysis & Interpretation

Weigh Sample

Dissolve in Solvent

Transfer to Container

NMR Spectrometer IR Spectrometer UV-Vis Spectrophotometer

Process Raw Data

Assign Peaks

Interpret Spectra

Elucidate Structure

Click to download full resolution via product page

General workflow for spectroscopic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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